2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor, highlights the complex metabolic pathways involved in their bioactivation and detoxification. Studies involving human and rat liver microsomes reveal differences in the metabolism of these compounds, which are crucial for understanding their environmental impact and potential health risks. Such research underscores the significance of metabolic studies in assessing the safety and efficacy of chemical compounds used in agriculture (Coleman et al., 2000).
Chemical Synthesis and Biological Activities
The synthesis of novel compounds and their biological evaluation, as seen in the study of 5-deazaaminopterin analogues, exemplifies the ongoing effort to develop new therapeutic agents. These studies involve the design and synthesis of molecules with potential anticancer properties, showcasing the integral role of chemical synthesis in drug discovery and development (Su et al., 1988).
Synthesis of Protein Tyrosine Phosphatase Inhibitors
The design, synthesis, and evaluation of specific enzyme inhibitors are critical in medicinal chemistry. Studies on the synthesis of protein tyrosine phosphatase 1B inhibitors illustrate how targeted chemical synthesis can lead to potential therapeutic agents for diseases like diabetes. These efforts highlight the application of scientific research in developing inhibitors that could modulate enzymatic activity for therapeutic benefits (Saxena et al., 2009).
Radiosynthesis and Biological Evaluation
The development of radiolabeled compounds for imaging and therapeutic purposes is another crucial application of chemical synthesis in scientific research. Studies involving the radiosynthesis of herbicides and their safeners provide valuable insights into their distribution, metabolism, and mode of action. This research is pivotal in environmental science and pharmacology, enabling the tracking and study of compounds within biological and environmental systems (Latli & Casida, 1995).
Chemoselective Acetylation and Drug Synthesis
The chemoselective modification of molecules, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrates the importance of selective reactions in drug synthesis. This research demonstrates how enzyme-catalyzed reactions can be optimized for the synthesis of intermediates in drug production, highlighting the role of biocatalysis in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-(3-cyano-2-methylindol-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-16-10-8-15(9-11-16)22-20(24)13-23-14(2)18(12-21)17-6-4-5-7-19(17)23/h4-11H,3,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHUXRYXBQRELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.